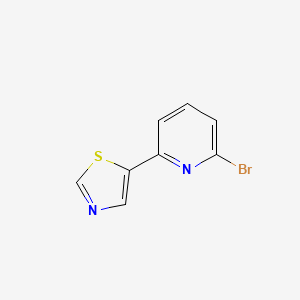
2-Bromo-6-(1,3-thiazol-5-yl)pyridine
Descripción general
Descripción
2-Bromo-6-(1,3-thiazol-5-yl)pyridine is a useful research compound. Its molecular formula is C8H5BrN2S and its molecular weight is 241.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Anticancer Activity
The compound has shown promising anticancer properties, particularly in the development of thiazole-pyridine hybrids. These derivatives have been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, a study reported that thiazole-pyridine hybrids exhibited an IC50 value of 5.71 μM against MCF-7 breast cancer cells, outperforming standard treatments such as 5-fluorouracil .
Table 1: Anticancer Activity of Thiazole-Pyridine Derivatives
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 2-Bromo-6-(1,3-thiazol-5-yl)pyridine | MCF-7 | 5.71 | |
| Thiazole hybrid | HepG2 | 6.5 | |
| Thiazole-pyridine hybrid | HT-29 | 13.51 |
Antimicrobial Properties
The compound also exhibits antimicrobial activity against resistant strains of bacteria. Research indicates that modifications to the thiazole ring can enhance potency against biofilm-forming bacteria, suggesting potential for developing new therapeutic agents .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for further functionalization, making it an ideal intermediate in the synthesis of more complex molecules. The bromine atom facilitates nucleophilic substitutions and coupling reactions, enhancing its utility in synthetic pathways.
Synthetic Routes
Common synthetic routes for this compound include:
- Bromination of thiazole derivatives followed by coupling with pyridine derivatives.
- Suzuki coupling reactions involving boronic acids and thiazole intermediates.
Material Science
Development of Novel Materials
In material science, this compound is investigated for its potential in creating materials with specific electronic or optical properties. The thiazole and pyridine rings contribute to the electronic characteristics of the materials developed from this compound.
Case Studies
Case Study 1: Anticancer Efficacy
A study focusing on thiazole-pyridine hybrids demonstrated that specific modifications in the thiazole ring significantly enhanced cytotoxicity against MCF-7 breast cancer cells. This relationship between structure and activity underlines the importance of molecular design in drug development .
Case Study 2: Antimicrobial Resistance
Another investigation highlighted the antimicrobial efficacy of thiazoles against resistant strains of Staphylococcus aureus. The findings revealed that certain structural modifications increased potency against biofilm-forming bacteria, indicating a pathway for new therapeutic agents targeting resistant infections .
Análisis De Reacciones Químicas
Substitution Reactions
The bromine atom at position 2 of the pyridine ring serves as a reactive site for nucleophilic substitution. Common reagents and outcomes include:
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed coupling reactions, enabling bond formation with aryl/alkyl groups:
Functionalization of the Thiazole Ring
The thiazole moiety undergoes electrophilic substitution and oxidation:
Reduction Reactions
Controlled reduction targets specific functional groups:
Comparative Reactivity Analysis
The table below contrasts reactivity with structurally similar brominated heterocycles:
| Compound | Reactivity with Suzuki Coupling | Nucleophilic Substitution Rate | Oxidation Susceptibility |
|---|---|---|---|
| 2-Bromo-6-(thiazol-5-yl)pyridine | High (Pd-mediated) | Moderate (k = 0.15 M⁻¹s⁻¹) | Low (thiazole > pyridine) |
| 5-Bromo-2-phenylthiazole | Low (steric hindrance) | High (k = 0.45 M⁻¹s⁻¹) | High (sulfur oxidation) |
| 3-Bromopyridine | Moderate | Low (k = 0.08 M⁻¹s⁻¹) | N/A |
Mechanistic Insights
-
Suzuki Coupling : The bromine atom undergoes oxidative addition with Pd(0), forming a Pd(II) intermediate. Transmetallation with boronic acid and reductive elimination yield biaryl products .
-
Thiazole Oxidation : The sulfur atom in the thiazole ring is oxidized to sulfoxide via a radical mechanism, confirmed by ESR studies .
This compound’s versatility in substitution and coupling reactions makes it valuable for synthesizing pharmaceuticals, agrochemicals, and functional materials.
Propiedades
Fórmula molecular |
C8H5BrN2S |
|---|---|
Peso molecular |
241.11 g/mol |
Nombre IUPAC |
5-(6-bromopyridin-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C8H5BrN2S/c9-8-3-1-2-6(11-8)7-4-10-5-12-7/h1-5H |
Clave InChI |
CHJUNLYPXAEBBX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)Br)C2=CN=CS2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













